Cas no 2125334-40-7 (N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide)
![N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/2125334-40-7x500.png)
N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide 化学的及び物理的性質
名前と識別子
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- N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]prop-2-enamide
- EN300-26602859
- 2125334-40-7
- N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]prop-2-enamide
- Z2285377640
- N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide
-
- インチ: 1S/C13H18N4O2/c1-4-11(18)14-10-6-5-7-17(13(10)19)12-8-9(2)15-16(12)3/h4,8,10H,1,5-7H2,2-3H3,(H,14,18)
- InChIKey: PLNLSSCBYQSDCB-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCCN(C2N(C)N=C(C)C=2)C1=O)(=O)C=C
計算された属性
- せいみつぶんしりょう: 262.14297583g/mol
- どういたいしつりょう: 262.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 67.2Ų
N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26602859-0.05g |
N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]prop-2-enamide |
2125334-40-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide 関連文献
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamideに関する追加情報
Comprehensive Overview of N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide (CAS No. 2125334-40-7)
N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide (CAS No. 2125334-40-7) is a specialized organic compound that has garnered significant interest in pharmaceutical and biochemical research due to its unique structural features. This compound belongs to the class of pyrazole-piperidine hybrids, which are increasingly studied for their potential applications in drug discovery and development. The presence of both 1,3-dimethyl-1H-pyrazole and 2-oxo-3-piperidinyl moieties in its structure makes it a versatile candidate for various biochemical interactions.
The molecular formula of N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide is C13H18N4O2, with a molecular weight of approximately 262.31 g/mol. Its structure features a propenamide group attached to a piperidinyl ring, which is further linked to a dimethylpyrazole unit. This combination of functional groups contributes to its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor modulation.
One of the most notable aspects of N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide is its relevance in modern drug discovery. Researchers are increasingly focusing on pyrazole derivatives due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of a piperidinyl ring in this compound further enhances its potential for central nervous system (CNS) targeting, making it a subject of interest for neurological and psychiatric drug development.
In recent years, the demand for N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide has grown significantly, particularly in academic and industrial research settings. This compound is often utilized as a building block in the synthesis of more complex molecules, especially those targeting G-protein-coupled receptors (GPCRs) and kinase enzymes. Its unique structure allows for facile modifications, enabling researchers to explore a wide range of derivatives with tailored biological activities.
The synthesis of N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide typically involves multi-step organic reactions, including condensation and amidation processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve the yield and purity of this compound. These innovations align with the growing trend toward green chemistry and sustainable synthetic methodologies in the pharmaceutical industry.
From a commercial perspective, N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide is available through specialized chemical suppliers, often in high-purity grades suitable for research purposes. Its price and availability may vary depending on the scale of procurement and the specific requirements of the end-user. Researchers are advised to verify the CAS No. 2125334-40-7 and the compound's specifications before purchasing to ensure compatibility with their experimental protocols.
Looking ahead, the potential applications of N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide are expected to expand as more studies elucidate its biological activities. With the increasing emphasis on precision medicine and targeted therapies, this compound could play a pivotal role in the development of next-generation pharmaceuticals. Its structural versatility and compatibility with modern synthetic techniques make it a valuable asset in the toolkit of medicinal chemists and drug developers worldwide.
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